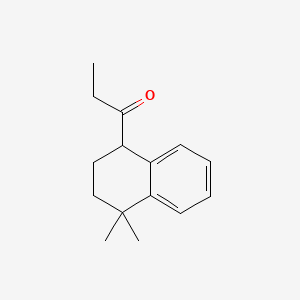











|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:15])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]([C:12](Cl)=[O:13])[CH2:4][CH2:3]1.[Mg].[CH2:17](Br)[CH3:18]>CCOCC.[Cu]I>[CH3:1][C:2]1([CH3:15])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]([C:12](=[O:13])[CH2:17][CH3:18])[CH2:4][CH2:3]1
|


|
Name
|
1,1-dimethyl-tetralin-4-carboxylic acid chloride
|
|
Quantity
|
223 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CCC(C2=CC=CC=C12)C(=O)Cl)C
|
|
Name
|
|
|
Quantity
|
11 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
|
Name
|
|
|
Quantity
|
27 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
122
|
|
Quantity
|
1.12 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)Br
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for a further 5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
provided with a thermometer, stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
|
Type
|
CUSTOM
|
|
Details
|
to drop in from the dropping funnel at -10° C. to -5° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling
|
|
Type
|
CUSTOM
|
|
Details
|
the cooling source is removed
|
|
Type
|
CUSTOM
|
|
Details
|
has reached room temperature
|
|
Type
|
ADDITION
|
|
Details
|
it is poured into cold, saturated ammonium chloride solution
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
|
Type
|
WASH
|
|
Details
|
washed neutral with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
DISTILLATION
|
|
Details
|
Fractional distillation
|


Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CCC(C2=CC=CC=C12)C(CC)=O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 138 g | |
| YIELD: PERCENTYIELD | 64% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |